Ethyl (cyclohexylamino)(oxo)acetate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl (cyclohexylamino)(oxo)acetate can be synthesized through the reaction of cyclohexylamine with ethyl oxalyl monochloride . The reaction typically involves the following steps:
Reaction of Cyclohexylamine with Ethyl Oxalyl Monochloride: This step involves the nucleophilic attack of cyclohexylamine on ethyl oxalyl monochloride, resulting in the formation of this compound.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up for industrial applications by optimizing reaction conditions and using appropriate catalysts to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethyl (cyclohexylamino)(oxo)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions where the ethyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reagents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Oxo derivatives with increased oxidation states.
Reduction Products: Hydroxyl derivatives with reduced oxidation states.
Substitution Products: Compounds with substituted functional groups replacing the ethyl group.
Scientific Research Applications
Ethyl (cyclohexylamino)(oxo)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl (cyclohexylamino)(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound can exert its effects through:
Molecular Targets: Binding to specific enzymes or receptors, modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, leading to changes in cellular functions and responses.
Comparison with Similar Compounds
Ethyl (cyclohexylamino)(oxo)acetate can be compared with other similar compounds, such as:
Ethyl (phenylamino)(oxo)acetate: Similar structure but with a phenyl group instead of a cyclohexyl group.
Ethyl (methylamino)(oxo)acetate: Similar structure but with a methyl group instead of a cyclohexyl group.
Uniqueness: this compound is unique due to its cyclohexyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
ethyl 2-(cyclohexylamino)-2-oxoacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-2-14-10(13)9(12)11-8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJDVUWCDXGSPFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1CCCCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40392239 |
Source
|
Record name | ethyl (cyclohexylamino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39183-54-5 |
Source
|
Record name | ethyl (cyclohexylamino)(oxo)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40392239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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